(4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
(4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic compound with a unique structure that combines a diazepane ring, a cyclobutyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the diazepane ring through a cyclization reaction involving a suitable diamine and a dihalide. The cyclobutyl group can be introduced via a Grignard reaction or a similar organometallic coupling process. The tetrahydropyran ring is often formed through an intramolecular cyclization reaction of a suitable hydroxy ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of (4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-cyclobutyl-1,4-diazepan-1-yl)(4-(1-hydroxy-propyl)-phenyl)methanone
- (4-cyclobutyl-1,4-diazepan-1-yl)(4-(1-methyl-ethyl)-phenyl)methanone
- (4-cyclobutyl-1,4-diazepan-1-yl)(4-(1-ethyl)-phenyl)methanone
Uniqueness
Compared to similar compounds, (4-cyclobutyl-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone stands out due to its unique combination of structural features. The presence of both a diazepane ring and a tetrahydropyran ring in the same molecule provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-20(23-13-5-12-22(14-15-23)19-8-4-9-19)21(10-16-25-17-11-21)18-6-2-1-3-7-18/h1-3,6-7,19H,4-5,8-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSXGSSEQMNWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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